molecular formula C26H21F4N5O3S B2567988 3-fluoro-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393840-57-8

3-fluoro-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2567988
M. Wt: 559.54
InChI Key: OSIPGACFCYUQII-UHFFFAOYSA-N
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Description

3-fluoro-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H21F4N5O3S and its molecular weight is 559.54. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorine-Substituted Compounds in Antiviral and Anticancer Research

Fluorine substitution on heterocyclic compounds, such as 1,2,4-triazinones, has been explored for its potential anti-HIV-1 and CDK2 inhibitor activities. Compounds with similar structures have shown promising results in inhibiting HIV replication in MT-4 cells and significant CDK2 inhibition, which is a crucial target in cancer therapy due to its role in cell cycle regulation. This suggests that the compound , with fluorine substitutions and a complex heterocyclic structure, could be explored for its potential in antiviral and anticancer research (Makki, Abdel-Rahman, & Khan, 2014).

Antimicrobial Applications

Research into similar fluorinated compounds has also indicated potential antimicrobial applications. For instance, novel derivatives have been synthesized and screened for their antibacterial and antifungal activities, showing significant activity against various strains of bacteria and fungi. This indicates that compounds with fluorine substitutions and similar structural features could be valuable in developing new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Synthesis and Characterization of Heterocyclic Compounds

The synthesis of heterocyclic compounds with fluorine atoms and their characterization for potential biological activities is an ongoing area of research. These compounds, through various synthetic routes, have shown potential as antimicrobial agents, suggesting that exploring the synthesis and application of the compound could yield new insights into its possible uses in medicinal chemistry (Desai, Rajpara, & Joshi, 2013).

Potential for Neurological Research

Compounds with similar structural features have been evaluated as molecular imaging probes, such as in the study of serotonin 1A receptors in Alzheimer's disease patients. This suggests a potential application of the compound in the field of neurological research, particularly in understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).

properties

IUPAC Name

3-fluoro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F4N5O3S/c1-38-21-10-8-19(9-11-21)32-23(36)15-39-25-34-33-22(14-31-24(37)16-4-2-6-18(27)12-16)35(25)20-7-3-5-17(13-20)26(28,29)30/h2-13H,14-15H2,1H3,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIPGACFCYUQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F4N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

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